molecular formula C5H5N3O3S B1350934 6-methoxy-5-nitro-1H-pyrimidine-4-thione CAS No. 7154-33-8

6-methoxy-5-nitro-1H-pyrimidine-4-thione

Cat. No.: B1350934
CAS No.: 7154-33-8
M. Wt: 187.18 g/mol
InChI Key: KKDYUVCRKRVRBM-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1H-pyrimidine-4-thione is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, nitro, and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-5-nitro-1H-pyrimidine-4-thione typically involves the nitration of 6-methoxy-1H-pyrimidine-4-thione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyrimidine derivatives. The process includes steps such as methylation, nitration, and thionation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.

    Substitution: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Sulfoxides or sulfones: from the oxidation of the thione group.

    Substituted pyrimidines: from nucleophilic substitution of the methoxy group.

Scientific Research Applications

6-Methoxy-5-nitro-1H-pyrimidine-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 6-methoxy-5-nitro-1H-pyrimidine-4-thione and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The thione group can also form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.

Comparison with Similar Compounds

  • 6-Methoxy-5-nitro-1H-pyrimidine-2-thione
  • 6-Methoxy-4-nitro-1H-pyrimidine-5-thione
  • 5-Methoxy-6-nitro-1H-pyrimidine-4-thione

Comparison: 6-Methoxy-5-nitro-1H-pyrimidine-4-thione is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

6-methoxy-5-nitro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c1-11-4-3(8(9)10)5(12)7-2-6-4/h2H,1H3,(H,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDYUVCRKRVRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=S)N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398259
Record name NSC73512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-33-8
Record name 6-Methoxy-5-nitro-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7154-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73512
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73512
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Record name NSC73512
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